molecular formula C16H12N2O4 B7710137 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid CAS No. 937655-48-6

2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid

Cat. No.: B7710137
CAS No.: 937655-48-6
M. Wt: 296.28 g/mol
InChI Key: XMSORKRQXJAYFW-UHFFFAOYSA-N
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Description

2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-14(20)10-21-13-9-5-4-8-12(13)16-17-15(18-22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSORKRQXJAYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid typically involves the reaction of 3-phenyl-1,2,4-oxadiazole with phenoxyacetic acid. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole core without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely to be applied to scale up the synthesis for industrial purposes. This would involve optimizing reaction conditions, using environmentally benign solvents, and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the oxadiazole ring.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, oxadiazole derivatives have been shown to inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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